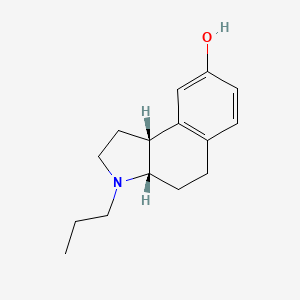
8-OH-Pbzi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It acts as a potent and selective agonist for the dopamine D3 receptor . This compound has been studied for its potential effects on the central nervous system, particularly in relation to dopamine-related functions and disorders.
Vorbereitungsmethoden
The synthesis of 8-Hydroxy-2-(di-n-propylamino)tetralin involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable tetralin derivative.
Hydroxylation: Introduction of a hydroxyl group at the 8th position of the tetralin ring.
Amination: Introduction of the di-n-propylamino group at the 2nd position.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
8-Hydroxy-2-(di-n-propylamino)tetralin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The di-n-propylamino group can be substituted with other amines or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-2-(di-n-propylamino)tetralin has several scientific research applications:
Wirkmechanismus
The compound exerts its effects by selectively binding to and activating the dopamine D3 receptor. This activation leads to a series of intracellular signaling events, including the inhibition of adenylate cyclase and modulation of ion channels. These actions result in altered neuronal activity and neurotransmitter release, which are crucial for understanding dopamine-related functions and disorders .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy-2-(di-n-propylamino)tetralin is unique due to its high selectivity for the dopamine D3 receptor. Similar compounds include:
7-Hydroxy-2-(di-n-propylamino)tetralin: Another dopamine receptor agonist with slightly different binding properties.
FAUC73: A compound with similar dopamine receptor activity but different pharmacokinetic properties.
ES609: A novel compound with partial agonist activity at dopamine receptors.
These compounds are compared based on their receptor selectivity, binding affinity, and pharmacological effects, highlighting the unique properties of 8-Hydroxy-2-(di-n-propylamino)tetralin in scientific research.
Eigenschaften
CAS-Nummer |
251327-33-0 |
|---|---|
Molekularformel |
C15H21NO |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
(3aS,9bR)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol |
InChI |
InChI=1S/C15H21NO/c1-2-8-16-9-7-13-14-10-12(17)5-3-11(14)4-6-15(13)16/h3,5,10,13,15,17H,2,4,6-9H2,1H3/t13-,15+/m1/s1 |
InChI-Schlüssel |
LJDRQPOQHHOXHM-HIFRSBDPSA-N |
Isomerische SMILES |
CCCN1CC[C@H]2[C@@H]1CCC3=C2C=C(C=C3)O |
Kanonische SMILES |
CCCN1CCC2C1CCC3=C2C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



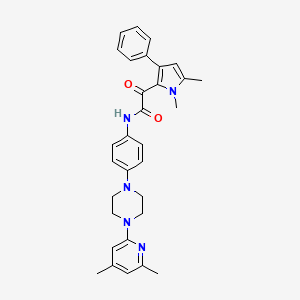
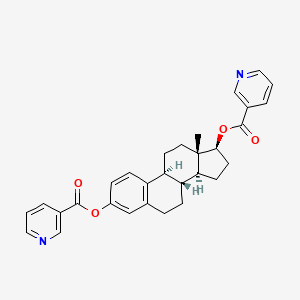
![{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B10826438.png)
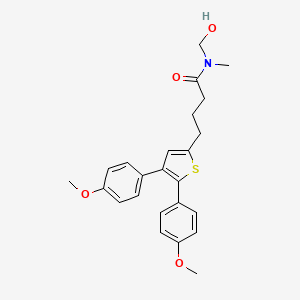
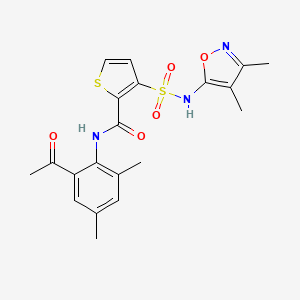

![(1S,2R,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B10826457.png)
![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]-2-phenylethanamine](/img/structure/B10826463.png)
![N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-14-ethyl-4,7,10,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-2-oxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylacetamide](/img/structure/B10826466.png)

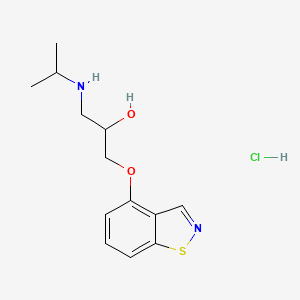
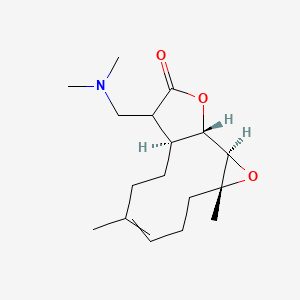
![12-[(Dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B10826489.png)
